1-Azido-1-deoxy-beta-maltose 2,2',3,3',4',6,6'-heptaacetate

Description

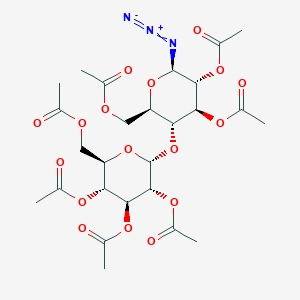

1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate is a chemically modified sugar derivative. This compound is characterized by the presence of an azido group (-N3) and multiple acetyl groups (-COCH3) attached to the maltose molecule. The azido group is known for its reactivity, making this compound valuable in various chemical and biological applications.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O17/c1-10(30)37-8-17-20(21(40-13(4)33)23(42-15(6)35)25(44-17)28-29-27)46-26-24(43-16(7)36)22(41-14(5)34)19(39-12(3)32)18(45-26)9-38-11(2)31/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQZWVIHHPJTD-PCIRLDFKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate typically involves the following steps:

Starting Material: The process begins with maltose, a disaccharide composed of two glucose units.

Introduction of the Azido Group: The hydroxyl group at the anomeric carbon of maltose is replaced with an azido group using reagents such as sodium azide (NaN3) in the presence of a suitable catalyst.

Acetylation: The hydroxyl groups on the maltose molecule are acetylated using acetic anhydride (Ac2O) in the presence of a base like pyridine.

Chemical Reactions Analysis

1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate undergoes various chemical reactions, including:

Click Chemistry: The azido group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Scientific Research Applications

1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex molecules through click chemistry.

Biology: The compound is used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate primarily involves its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which can then interact with various biological targets. The acetyl groups can be hydrolyzed to reveal hydroxyl groups, which can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate can be compared with other azido-sugar derivatives:

1-Azido-1-deoxy-beta-D-lactopyranoside: Similar in structure but derived from lactose instead of maltose.

2-Azido-2-deoxy-D-glucose: Another azido-sugar derivative used in similar applications but with different reactivity due to the position of the azido group.

These comparisons highlight the unique reactivity and applications of 1-Azido-1-deoxy-beta-maltose 2,2’,3,3’,4’,6,6’-heptaacetate in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.